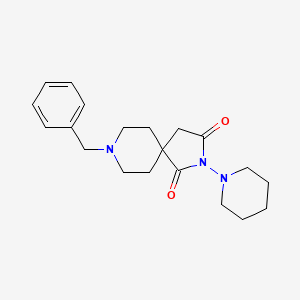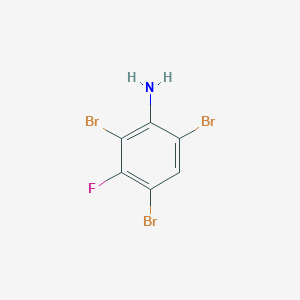
(6-Ethyl-2-methylpyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Ethyl-2-methylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C8H12BNO2. It is a derivative of pyridine, where the boronic acid group is attached to the third position of the pyridine ring, and the ethyl and methyl groups are attached to the sixth and second positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethyl-2-methylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding pyridine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Another method involves the hydroboration of alkenes or alkynes, where the addition of a boron-hydrogen bond across the unsaturated bond forms the corresponding boronic acid . This method is rapid and allows for the exploration of various organoborane chemistries.
Industrial Production Methods
Industrial production of this compound may involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method enables the synthesis of boronic acids with high throughput and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(6-Ethyl-2-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) . The reaction conditions are generally mild, with temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, boronic esters, and borates .
Aplicaciones Científicas De Investigación
(6-Ethyl-2-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (6-Ethyl-2-methylpyridin-3-yl)boronic acid involves the formation of boron-carbon bonds through transmetalation reactions. In the Suzuki-Miyaura coupling, the boronic acid group transfers its organic group to a palladium catalyst, forming a new carbon-carbon bond . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (6-Ethyl-2-methylpyridin-3-yl)boronic acid include other pyridine boronic acids, such as 6-Methylpyridine-3-boronic acid and 2-Methylpyridine-3-boronic acid .
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. The presence of both ethyl and methyl groups on the pyridine ring can affect the electronic properties and steric hindrance, making it a unique and valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H12BNO2 |
|---|---|
Peso molecular |
165.00 g/mol |
Nombre IUPAC |
(6-ethyl-2-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO2/c1-3-7-4-5-8(9(11)12)6(2)10-7/h4-5,11-12H,3H2,1-2H3 |
Clave InChI |
XKVRMGLETQZGMX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(N=C(C=C1)CC)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(5-ethyl-2,4-dihydroxyphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazol-5-yl]propanoic acid](/img/structure/B14082317.png)
![3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-dimethylpropan-1-amine oxide](/img/structure/B14082323.png)

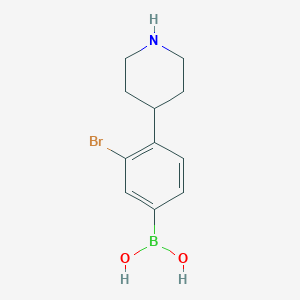
![(4E)-2-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one](/img/structure/B14082335.png)
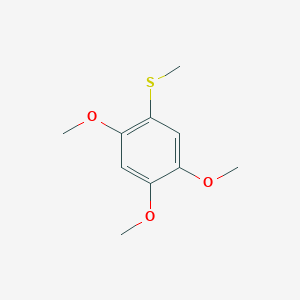
![1H-1,2,3-Triazole, 4-(4-nitrophenyl)-5-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-1-[(trimethylsilyl)methyl]-](/img/structure/B14082338.png)
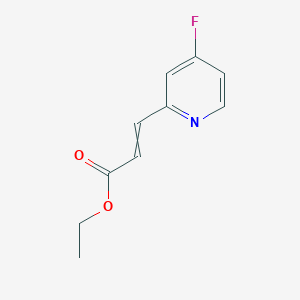
![acetic acid;(4S)-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[2-[(3R)-3-hydroxy-1-[[(2S)-1-(4-hydroxyphenyl)-3,4-dioxopentan-2-yl]amino]-1-oxobutan-2-yl]hydrazinyl]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid](/img/structure/B14082341.png)
![1-[4-(3-Methoxypropoxy)-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B14082342.png)


